molecular formula C17H27N3 B5721673 4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline

4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline

Cat. No. B5721673
M. Wt: 273.4 g/mol
InChI Key: ODMFTOZHMMQCGJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline is a chemical compound that belongs to the class of phenothiazine derivatives. It is also known as fluphenazine and is commonly used in scientific research applications. Fluphenazine has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

Fluphenazine acts as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. By blocking the activity of dopamine at these receptors, fluphenazine can reduce the symptoms of mental illnesses such as schizophrenia. Fluphenazine also has effects on other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Fluphenazine has a number of biochemical and physiological effects. It can cause changes in the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Fluphenazine can also affect the activity of various enzymes and ion channels in the brain. These effects can lead to changes in behavior and cognition, and may contribute to the therapeutic effects of fluphenazine in the treatment of mental illnesses.

Advantages and Limitations for Lab Experiments

Fluphenazine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the role of dopamine and other neurotransmitters in behavior and cognition. Additionally, fluphenazine has been used in a variety of animal models of mental illness, making it a useful tool for preclinical research. However, fluphenazine also has limitations. For example, it can have variable effects depending on the dose and duration of treatment, which can make it difficult to interpret experimental results. Additionally, fluphenazine can have side effects that may confound experimental results.

Future Directions

There are several areas of future research that could be explored with fluphenazine. One area is the development of more selective dopamine receptor antagonists that can target specific receptor subtypes. This could lead to more effective treatments for mental illnesses with fewer side effects. Additionally, fluphenazine could be used in combination with other drugs to improve its therapeutic efficacy. Finally, fluphenazine could be used in conjunction with imaging techniques such as positron emission tomography (PET) to investigate the effects of fluphenazine on the brain and its neurotransmitter systems.
Conclusion:
In conclusion, fluphenazine is a well-studied compound with a known mechanism of action that has been extensively used in scientific research applications. Fluphenazine has a number of advantages and limitations for lab experiments, and there are several areas of future research that could be explored with this compound. By continuing to study fluphenazine and its effects on the brain and behavior, we can gain a better understanding of the underlying mechanisms of mental illnesses and develop more effective treatments for these disorders.

Synthesis Methods

Fluphenazine can be synthesized using a variety of methods, including the reaction of 2-dimethylaminoethyl chloride with 4-(4-chlorophenyl)-4-oxobut-2-enoic acid ethyl ester, followed by reaction with 4-ethylpiperazine. Another method involves the reaction of 4-(4-chlorophenyl)-4-oxobut-2-enoic acid ethyl ester with 4-ethylpiperazine, followed by reaction with 2-dimethylaminoethyl chloride. The synthesis of fluphenazine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

Fluphenazine has been extensively studied for its scientific research applications. It has been used as a tool to study the mechanisms underlying mental illnesses such as schizophrenia and bipolar disorder. Fluphenazine has also been used in studies investigating the effects of dopamine and other neurotransmitters on behavior and cognition. Additionally, fluphenazine has been used in studies investigating the effects of psychotropic drugs on the brain and behavior.

properties

IUPAC Name

4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-4-19-12-14-20(15-13-19)11-5-6-16-7-9-17(10-8-16)18(2)3/h5-10H,4,11-15H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMFTOZHMMQCGJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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